molecular formula C7H12O3 B1626402 Ethyl 2-(oxetan-2-yl)acetate CAS No. 96516-90-4

Ethyl 2-(oxetan-2-yl)acetate

Cat. No.: B1626402
CAS No.: 96516-90-4
M. Wt: 144.17 g/mol
InChI Key: KUYFAJSMQUSUCX-UHFFFAOYSA-N
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Description

Ethyl 2-(oxetan-2-yl)acetate is a chemical compound belonging to the family of oxetanes. It is a colorless liquid with a fruity odor and is commonly used in the pharmaceutical, chemical, and fragrance industries. The compound features a four-membered oxetane ring, which imparts unique physicochemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(oxetan-2-yl)acetate can be synthesized through various methods. One common approach involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate, followed by further treatment with various amines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(oxetan-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts.

Major Products

Major products formed from these reactions include various oxetane derivatives, reduced forms of the compound, and substituted oxetane compounds. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Ethyl 2-(oxetan-2-yl)acetate has numerous scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in the development of biologically active molecules and drug discovery.

    Medicine: It serves as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of fragrances, flavors, and specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 2-(oxetan-2-yl)acetate involves its unique oxetane ring structure, which can undergo ring-opening reactions to form reactive intermediates. These intermediates can interact with various molecular targets and pathways, leading to desired chemical transformations. The compound’s reactivity is influenced by the stability and strain of the four-membered ring .

Comparison with Similar Compounds

Ethyl 2-(oxetan-2-yl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(oxetan-3-ylidene)acetate: Similar in structure but with a different ester group.

    Azetidine derivatives: Contain a four-membered ring with nitrogen instead of oxygen.

    Cyclobutanes: Four-membered rings with different substituents and properties

The uniqueness of this compound lies in its oxetane ring, which imparts distinct reactivity and physicochemical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-(oxetan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-9-7(8)5-6-3-4-10-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYFAJSMQUSUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539680
Record name Ethyl (oxetan-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96516-90-4
Record name Ethyl (oxetan-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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